n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-4-6-10(7-5-9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
InChI Key |
BLURUTYSMWKUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C)C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Functionalization
Solid-phase synthesis, as detailed in US Patent 6,710,208B2, offers advantages in stepwise assembly and simplified purification. Wang resin or Merrifield resin are commonly functionalized with acid-labile linkers, such as hydroxymethylphenoxyacetic acid (HMPA), to anchor the growing molecule. For n-carbamoyl-2-((4-ethylphenyl)amino)propanamide, the propanamide backbone is typically built first. A representative protocol involves:
- Swelling the resin (e.g., Wang resin, 1.0 mmol/g loading) in dichloromethane (DCM) for 30 minutes.
- Coupling Fmoc-protected β-alanine using HBTU/HOBt activation in dimethylformamide (DMF) for 2 hours at 25°C.
- Deprotecting the Fmoc group with 20% piperidine in DMF.
This sequence achieves >95% coupling efficiency, as verified by Kaiser tests.
Sequential Coupling of Moieties
The 4-ethylphenylamino group is introduced via reductive amination. After deprotection, the resin-bound β-alanine reacts with 4-ethylbenzaldehyde (1.5 eq) in DMF using sodium cyanoborohydride (NaBH₃CN, 2 eq) at 40°C for 12 hours. Subsequent carbamoylation employs trimethylsilyl isocyanate (TMS-NCO, 1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen, yielding the target compound after cleavage with trifluoroacetic acid (TFA)/H₂O (95:5).
Key Data:
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| β-Alanine coupling | HBTU/HOBt, DMF | 98% | 99% |
| Reductive amination | 4-ethylbenzaldehyde, NaBH₃CN | 75% | 92% |
| Carbamoylation | TMS-NCO, THF | 68% | 89% |
Solution-Phase Synthesis
Carbodiimide-Mediated Amidation
A solution-phase route from PMC article PMC11232653 adapts carbodiimide chemistry for amide bond formation. Starting with 2-((4-ethylphenyl)amino)propanoic acid (1 eq), the carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in DCM. After 1 hour, ammonium hydroxide (2 eq) is added to introduce the carbamoyl group:
$$ \text{R-COOH} + \text{DCC/NHS} \rightarrow \text{R-COO-NHS} \xrightarrow{\text{NH}4\text{OH}} \text{R-CONH}2 $$
This method achieves 65–72% yield but requires chromatographic purification (silica gel, ethyl acetate/hexane) to remove dicyclohexylurea byproducts.
One-Pot Tandem Reactions
Recent advances utilize tandem Ullman coupling and amidation. A mixture of 4-ethylaniline (1 eq), ethyl acrylate (1.2 eq), and palladium acetate (5 mol%) in toluene is heated at 110°C for 8 hours to form ethyl 2-((4-ethylphenyl)amino)propanoate. In situ hydrolysis with NaOH (2M) and subsequent treatment with cyanamide (1.5 eq) in HCl/EtOH affords the title compound in 58% overall yield.
Enzymatic Synthesis
Lipase-Catalyzed Aminolysis
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the aminolysis of ethyl 2-((4-ethylphenyl)amino)propanoate with ammonium carbamate in tert-butanol at 50°C. This green chemistry approach achieves 81% conversion in 24 hours, though scalability remains challenging due to enzyme cost.
Purification and Characterization
Chemical Reactions Analysis
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Scientific Research Applications
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block for complex molecule construction.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structural properties allow for the investigation of molecular recognition processes.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 2: Bioactivity Profiles of Analogous Compounds
Key Findings:
- Antiviral Potential: Propanamide derivatives with aromatic substituents (e.g., benzotriazolyl groups) exhibit antiviral activity by targeting protease active sites via hydrogen bonding and hydrophobic interactions . This suggests that the 4-ethylphenyl group in the target compound may similarly enhance binding to viral enzymes.
- Antinociceptive Effects: IM-3, which shares the 4-ethylphenyl substituent, demonstrated CNS activity, hinting that the target compound’s carbamoyl group could modulate neuroreceptors or ion channels .
- Antioxidant Activity: Electron-withdrawing groups (e.g., chloropyridyl in compound 4 ) enhance radical scavenging, whereas the carbamoyl group in the target compound may offer comparable redox-modulating properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
